2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-10-4-3-5-13(11(10)2)19-15(23)9-25-16-20-14-7-6-12(18)8-22(14)17(24)21-16/h3-8H,9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHSOTBJZUZNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(hetero)aryl acetyl chlorides.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the chloro-substituted pyrido[1,2-a][1,3,5]triazin-4-one.
Acetamide Formation: The final step involves the reaction of the intermediate with 2,3-dimethylaniline to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s heterocyclic core is known for its biological activity, making it a candidate for drug development, particularly as an anti-inflammatory, anti-infective, or anticancer agent.
Bioorganic Chemistry: Its structure allows for interactions with various biological targets, making it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Materials Science: Its unique structure can be exploited in the design of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Features
Table 1: Structural and Functional Group Comparison
Key Observations :
- The target compound’s pyrido-triazinone core differs from the thieno-pyrimidinone system in , which incorporates a sulfur-containing thiophene ring. This structural variation may influence electronic properties and binding interactions.
- Unlike the cyanoacetamide derivatives in , the target lacks a hydrazinylidene linker but retains a sulfanyl group, which could modulate solubility and reactivity.
Physicochemical Properties
Table 2: Spectroscopic and Analytical Data Comparison
Analysis :
- The absence of a cyano group (C≡N) in the target compound differentiates its IR profile from , which shows a strong absorption near 2,214 cm⁻¹.
- The dimethylphenyl group in the target may downfield-shift aromatic protons in ^1H-NMR compared to the monosubstituted phenyl groups in .
Substituent Effects on Bioactivity (Inferred)
Biological Activity
The compound 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that belongs to the class of sulfanylamides. Its unique structural features include a pyrido[1,2-a][1,3,5]triazin ring system, which is chlorinated and oxo-substituted, along with an acetamide group linked to a sulfur atom. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
The structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Pyrido[1,2-a][1,3,5]triazin ring | A fused heterocyclic system that contributes to biological activity. |
| Chlorine atom | Enhances lipophilicity and may influence receptor interactions. |
| Acetamide group | Increases solubility and potential interactions with biological targets. |
| Dimethylphenyl group | Adds steric bulk and influences electronic properties. |
Antimicrobial Properties
While specific data on the antimicrobial activity of this compound is limited, similar compounds within the pyrido-triazine class have demonstrated various antimicrobial effects. For instance, derivatives of pyrido[1,2-a][1,3,5]triazin have been shown to inhibit bacterial growth and exhibit antifungal properties. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens.
Anticancer Activity
Research indicates that compounds with structural similarities to 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide may possess significant anticancer properties. For example:
- A study showed that various triazine derivatives exhibited moderate to strong anticancer activity against different cancer cell lines including HCT-116 (colon cancer) and MCF-7 (breast cancer) .
- The presence of the 1,2,4-triazine fragment is known to enhance cytotoxic effects against multiple cancer types such as melanoma and leukemia .
The proposed mechanism for the biological activity of this compound involves:
- Target Interaction : Binding to specific enzymes or receptors that modulate cellular pathways.
- Cell Cycle Disruption : Inducing apoptosis or cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some triazine derivatives have been shown to increase oxidative stress within cells leading to cell death.
Study 1: Anticancer Screening
In a study focusing on novel anticancer compounds derived from pyrido-triazine structures:
- Compounds were screened against HCT-116 and MCF-7 cell lines.
- Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.6 | HCT-116 |
| Compound B | 3.9 | MCF-7 |
| Compound C | 12.4 | HeLa |
Study 2: Antimicrobial Efficacy
A comparative study on antimicrobial activities highlighted that certain pyrido-triazine derivatives showed effective inhibition against:
- E. coli
- S. aureus
These findings suggest potential applications in treating infections caused by resistant strains.
Q & A
Q. What are the recommended synthetic routes for 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Core scaffold formation : React 7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazine-2-thiol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfanyl-acetamide moiety .
Coupling with aryl amine : React the intermediate with 2,3-dimethylaniline under reflux in an aprotic solvent (e.g., toluene or DMF) to form the final acetamide derivative. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Considerations :
- Use inert atmosphere (N₂/Ar) to prevent oxidation of sulfur groups.
- Monitor reaction progress via TLC or HPLC-MS to confirm intermediate formation.
Q. How is the compound structurally characterized in academic research?
Methodological Answer: Characterization involves:
Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the pyridotriazine core and acetamide linkage. For example, the thioether (C-S) group appears as a deshielded signal at ~3.5–4.0 ppm in ¹H NMR .
- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bending (amide I/II bands) .
X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects (e.g., planarity of the pyridotriazine ring and dihedral angles between substituents) .
Q. What preliminary biological assays are suitable for evaluating its activity?
Methodological Answer: Initial screening includes:
Enzyme inhibition : Test against kinases or oxidoreductases (e.g., cytochrome P450 isoforms) using fluorometric or colorimetric assays (IC₅₀ determination).
Cytotoxicity profiling : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Solubility/stability : Perform kinetic solubility (shake-flask method) and pH-dependent stability studies (HPLC monitoring over 24–72 hours) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale academic production?
Methodological Answer: Optimization strategies include:
DoE (Design of Experiments) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, increasing triethylamine concentration by 15% improves thiol activation efficiency .
Flow chemistry : Implement continuous-flow reactors to enhance mixing and reduce side reactions (e.g., dimerization of thiol intermediates) .
Catalyst screening : Test alternatives to triethylamine (e.g., DBU or DIPEA) to improve regioselectivity .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Address discrepancies via:
Orthogonal assays : Validate kinase inhibition using both radiometric (³²P-ATP) and fluorescence polarization assays .
Metabolic stability testing : Incubate the compound with liver microsomes (human/rat) to identify metabolite interference .
Structural analogs : Synthesize derivatives (e.g., replacing chloro with fluoro) to isolate structure-activity relationships (SAR) .
Q. What computational methods are effective for predicting its binding modes?
Methodological Answer:
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding with the pyridotriazine core and hydrophobic contacts with the 2,3-dimethylphenyl group .
MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes .
QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Q. How to assess environmental stability and degradation pathways?
Methodological Answer:
Photolysis studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-QTOF-MS. Major pathways include cleavage of the sulfanyl group and oxidation of the pyridotriazine ring .
Hydrolytic stability : Test in buffers (pH 3–10) at 37°C for 7 days. The acetamide bond is prone to hydrolysis under alkaline conditions (pH >9) .
Q. What strategies mitigate toxicity in preclinical development?
Methodological Answer:
Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to reduce off-target effects .
Cytoprotectant co-administration : Test NAC (N-acetylcysteine) to counteract oxidative stress in hepatocyte assays .
Pharmacokinetic profiling : Measure Cmax and AUC in rodent models to optimize dosing regimens and minimize peak plasma toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
